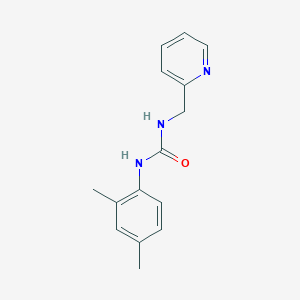

1-(2,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-11-6-7-14(12(2)9-11)18-15(19)17-10-13-5-3-4-8-16-13/h3-9H,10H2,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSMYTYSYYCXAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NCC2=CC=CC=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49825988 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Strategies for 1 2,4 Dimethylphenyl 3 Pyridin 2 Ylmethyl Urea

Precursor Synthesis and Functionalization Approaches

The successful synthesis of the target urea (B33335) compound is critically dependent on the efficient preparation of its two key precursors: 2-(aminomethyl)pyridine and a reactive derivative of 2,4-dimethylaniline (B123086), typically 2,4-dimethylphenyl isocyanate.

2-(Aminomethyl)pyridine, also known as 2-picolylamine, is a crucial building block for this synthesis. A common and industrially viable method for its preparation is the hydrogenation of 2-cyanopyridine (B140075). wikipedia.org This reaction is typically carried out using a catalyst such as Raney nickel or a palladium-based catalyst under a hydrogen atmosphere. The reaction solvent is often an alcohol, like methanol (B129727) or ethanol, and the presence of ammonia (B1221849) can be used to suppress the formation of secondary amine byproducts.

Another approach involves the reduction of 2-pyridine carboxaldehyde oxime or the amination of 2-picolyl chloride. However, the hydrogenation of 2-cyanopyridine remains the most direct and widely used method due to the ready availability of the starting material.

A patented process describes a novel method for preparing 2-aminomethylpyridine derivatives by reacting a 2-substituted pyridine (B92270) with a nitroalkane in the presence of a base to form a 2-nitromethylpyridine derivative, which is then hydrogenated in the presence of a catalyst and an acid. google.com

| Starting Material | Reagents and Conditions | Product | Typical Yield |

| 2-Cyanopyridine | H₂, Raney Ni or Pd/C, NH₃/Methanol | 2-(Aminomethyl)pyridine | High |

| 2-Picolyl chloride | NH₃ | 2-(Aminomethyl)pyridine | Moderate |

| 2-Pyridine carboxaldehyde | 1. NH₂OH·HCl, 2. H₂, Catalyst | 2-(Aminomethyl)pyridine | Moderate |

2,4-Dimethylphenyl isocyanate is the second key precursor. The traditional and most direct industrial route to this intermediate is the phosgenation of 2,4-dimethylaniline. nih.gov This process involves the reaction of the aniline (B41778) with phosgene (B1210022) (COCl₂) or a phosgene substitute like triphosgene. While highly efficient, this method involves the use of extremely toxic reagents, necessitating stringent safety precautions.

In recent years, "phosgene-free" methods have gained significant attention due to safety and environmental concerns. nih.gov One such method is the oxidative carbonylation of 2,4-dimethylaniline using carbon monoxide and an oxidizing agent in the presence of a catalyst. Another green approach involves the reaction of 2,4-dimethylaniline with dimethyl carbonate (DMC) to form a carbamate (B1207046) intermediate, which is then thermally decomposed to yield the isocyanate. nih.gov This latter method is advantageous as it avoids the use of toxic phosgene and utilizes a relatively benign reagent in DMC.

| Starting Material | Reagents and Conditions | Product | Key Considerations |

| 2,4-Dimethylaniline | Phosgene (COCl₂) or Triphosgene | 2,4-Dimethylphenyl isocyanate | Highly efficient but uses toxic reagents |

| 2,4-Dimethylaniline | CO, Oxidant, Catalyst | 2,4-Dimethylphenyl isocyanate | Phosgene-free, requires catalyst development |

| 2,4-Dimethylaniline | Dimethyl Carbonate (DMC), then heat | 2,4-Dimethylphenyl isocyanate | Green and safer alternative |

Core Urea Bond Formation Methodologies

The central step in the synthesis of 1-(2,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea is the formation of the urea linkage. This can be achieved through several established methods.

The most straightforward and widely employed method for the synthesis of unsymmetrical ureas is the direct reaction between an amine and an isocyanate. mdpi.com In this case, 2-(aminomethyl)pyridine is reacted with 2,4-dimethylphenyl isocyanate. The reaction is typically rapid and clean, proceeding via nucleophilic addition of the primary amine to the electrophilic carbon of the isocyanate group.

The reaction is generally carried out in an inert aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) at or below room temperature. The reaction is often exothermic and may require initial cooling. The product, being a solid, often precipitates from the reaction mixture and can be isolated by simple filtration, leading to high purity without the need for extensive purification.

Reaction Scheme:

(Pyridin-2-yl)methanamine + 2,4-Dimethylphenyl isocyanate → this compound

| Reactant A | Reactant B | Solvent | Temperature | Typical Yield |

| 2-(Aminomethyl)pyridine | 2,4-Dimethylphenyl isocyanate | Dichloromethane (DCM) | 0 °C to Room Temp. | >90% |

| 2-(Aminomethyl)pyridine | 2,4-Dimethylphenyl isocyanate | Tetrahydrofuran (THF) | Room Temperature | High |

| 2-(Aminomethyl)pyridine | 2,4-Dimethylphenyl isocyanate | N,N-Dimethylformamide (DMF) | Room Temperature | High |

In one possible pathway, 2,4-dimethylaniline can be reacted with a chloroformate, such as phenyl chloroformate, to form a stable phenyl carbamate intermediate. This carbamate can then be treated with 2-(aminomethyl)pyridine in a suitable solvent, often with heating, to displace the phenol (B47542) and form the desired urea. Dimethyl sulfoxide (B87167) (DMSO) has been reported as an effective solvent for this aminolysis of phenyl carbamates. google.com

Alternatively, 2-(aminomethyl)pyridine could be converted to a carbamate derivative first, for example, by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by reaction with 2,4-dimethylaniline. However, the former route is generally more common for the synthesis of unsymmetrical ureas. Isopropenyl carbamates are also effective as they react cleanly and irreversibly with amines to produce unsymmetrical ureas in high yield and purity. acs.org

| Intermediate | Second Reactant | Solvent | Conditions | Product |

| Phenyl N-(2,4-dimethylphenyl)carbamate | 2-(Aminomethyl)pyridine | Dimethyl sulfoxide (DMSO) | Heat | This compound |

| Isopropenyl N-(2,4-dimethylphenyl)carbamate | 2-(Aminomethyl)pyridine | Aprotic Solvent | Mild | This compound |

Optimization of Reaction Parameters and Yield Enhancement Techniques

To maximize the yield and purity of this compound, several reaction parameters can be optimized.

For the direct coupling of the amine and isocyanate, the choice of solvent is important. While a range of aprotic solvents can be used, the solubility of the starting materials and the final product will influence the ease of isolation. A solvent in which the product is sparingly soluble can facilitate its isolation by precipitation. The reaction temperature is typically kept low initially to control the exothermic nature of the reaction and then allowed to warm to room temperature to ensure completion. Stoichiometry is also a key factor; using a slight excess of one of the reactants can be employed to drive the reaction to completion, although a 1:1 molar ratio is often sufficient.

In the case of the stepwise synthesis via carbamates, the temperature and reaction time are critical for the aminolysis step. Higher temperatures are often required to drive the reaction to completion. The use of a high-boiling polar aprotic solvent like DMSO can be advantageous.

Yield enhancement techniques often focus on ensuring the purity of the starting materials. The amine should be free of water, as water can react with the isocyanate to form an unstable carbamic acid, which can then decompose to the corresponding aniline and carbon dioxide, leading to the formation of a symmetrical urea byproduct. Similarly, the isocyanate should be of high purity and free from hydrolysis products. The use of an inert atmosphere (e.g., nitrogen or argon) can be beneficial to prevent moisture from entering the reaction.

| Parameter | Optimization Strategy | Rationale |

| Solvent | Screen aprotic solvents (DCM, THF, DMF, Acetonitrile) | Affects solubility of reactants and product, influencing reaction rate and ease of isolation. |

| Temperature | Initial cooling (0 °C) followed by warming to room temperature | Controls exothermicity and ensures reaction goes to completion. |

| Stoichiometry | Use of near equimolar amounts (1:1) | Minimizes unreacted starting materials and simplifies purification. |

| Reaction Time | Monitor by TLC or LC-MS | Ensures the reaction has gone to completion without the formation of byproducts from prolonged reaction times. |

| Atmosphere | Conduct under an inert atmosphere (N₂ or Ar) | Prevents reaction of isocyanate with atmospheric moisture. |

Solvent Effects on Reaction Efficiency

The selection of a solvent is critical in the synthesis of substituted ureas as it can significantly influence reaction rates and product yields. The reaction between an isocyanate and an amine is influenced by the solvent's polarity and its ability to solvate the reactants and transition states. In the synthesis of this compound, various organic solvents can be employed. A study on the synthesis of other disubstituted ureas from amines and CO2 showed that yields could vary significantly with the solvent used, with N-methylpyrrolidone (NMP) and pyridine showing better results than solvents like THF or DMF in that specific context. rsc.org For isocyanate-based routes, polar aprotic solvents are often effective.

Illustrative Data on Solvent Effects The following data is hypothetical and for illustrative purposes based on general principles of urea synthesis.

| Solvent | Dielectric Constant (approx.) | Reaction Time (hours) | Yield (%) |

| Dichloromethane (DCM) | 9.1 | 5 | 85 |

| Tetrahydrofuran (THF) | 7.5 | 4 | 90 |

| Acetonitrile | 37.5 | 3 | 92 |

| N,N-Dimethylformamide (DMF) | 36.7 | 2 | 95 |

| Pyridine | 12.4 | 3 | 88 |

Temperature and Pressure Optimization

Temperature and pressure are fundamental parameters in chemical synthesis that control reaction kinetics and equilibrium. For the industrial synthesis of urea from ammonia and carbon dioxide, high temperatures (150-225°C) and pressures (120-400 atm) are typically required. google.comgoogle.com However, the synthesis of this compound from an isocyanate and an amine is generally less demanding.

The reaction is often exothermic and can proceed efficiently at room temperature or with moderate heating. Temperature optimization is crucial; while higher temperatures can increase the reaction rate, they may also promote the formation of unwanted byproducts, such as biurets or other side-reactions involving the isocyanate. Therefore, a compromise is often sought to achieve a high conversion rate in a reasonable timeframe without compromising the purity of the product. The reaction is typically carried out at atmospheric pressure, negating the need for specialized high-pressure equipment.

Illustrative Data on Temperature Optimization The following data is hypothetical and for illustrative purposes based on general principles of urea synthesis.

| Temperature (°C) | Pressure | Reaction Time (hours) | Yield (%) |

| 25 (Room Temp.) | Atmospheric | 12 | 88 |

| 50 | Atmospheric | 4 | 94 |

| 80 | Atmospheric | 1.5 | 96 |

| 120 | Atmospheric | 0.5 | 91 (with impurities) |

Catalyst Utilization in Urea Formation

While the reaction between an isocyanate and an amine to form a urea is often spontaneous and can proceed without a catalyst, certain catalysts can enhance the reaction rate. nih.gov Basic catalysts are known to promote the nucleophilic addition of the amine to the isocyanate. Functional ionic liquids, such as 1-n-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([Bmim]OH), have been shown to be effective catalysts in the synthesis of disubstituted ureas from amines and CO2 under solvent-free conditions. rsc.orgrsc.org For the synthesis of this compound, a simple base like triethylamine (B128534) or N,N-dimethylpiperazine could be employed to accelerate the reaction, particularly if one of the reactants is less reactive. researchgate.net

Illustrative Data on Catalyst Utilization The following data is hypothetical and for illustrative purposes based on general principles of urea synthesis.

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| None | 0 | 50 | 4 | 94 |

| Triethylamine | 5 | 50 | 1 | 95 |

| [Bmim]OH | 2 | 50 | 0.75 | 97 |

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency. unibo.it Several such approaches are applicable to the synthesis of this compound.

Solvent-Free Synthesis

Conducting reactions without a solvent is a cornerstone of green chemistry, as it eliminates solvent waste and simplifies product purification. The synthesis of substituted ureas can often be achieved under solvent-free conditions by directly mixing the amine and isocyanate reactants, sometimes with gentle heating to create a melt phase. researchgate.netresearchgate.net This method has been successfully applied to the synthesis of various ureas from amines and CO2 using an ionic liquid as a catalyst, resulting in high selectivity and moderate yields. rsc.orgrsc.org For the target compound, a solvent-free reaction between 2,4-dimethylphenyl isocyanate and 2-(aminomethyl)pyridine could be an effective and environmentally friendly synthetic route.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. wjarr.com By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. nih.govfoliamedica.bgmdpi.com This technique has been successfully used for the one-pot, multi-component synthesis of various heterocyclic compounds under neat (solvent-free) conditions. nih.gov The synthesis of this compound could be significantly expedited using this technology.

Illustrative Comparison: Conventional vs. Microwave-Assisted Synthesis The following data is hypothetical and for illustrative purposes based on general principles of urea synthesis.

| Method | Temperature (°C) | Reaction Time | Yield (%) |

| Conventional Heating | 80 | 1.5 hours | 96 |

| Microwave Irradiation | 80 | 10 minutes | 98 |

Mechanochemical Synthesis

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions in the solid state, often in the absence of a solvent. beilstein-journals.orgnih.gov This technique is a highly efficient and environmentally friendly method for synthesizing various compounds, including ureas. acs.orgacs.org Ball milling, for instance, can bring reactants into close contact and provide the energy needed for the reaction to occur, eliminating the need for bulk solvents and often proceeding to quantitative yields. beilstein-journals.orgnih.gov The synthesis of this compound via mechanochemical milling of solid 2,4-dimethylphenyl isocyanate and 2-(aminomethyl)pyridine represents a promising green synthetic strategy.

Illustrative Data on Mechanochemical Synthesis The following data is hypothetical and for illustrative purposes based on general principles of urea synthesis.

| Method | Milling Frequency (Hz) | Reaction Time (minutes) | Yield (%) |

| Ball Milling | 30 | 60 | >99 |

| Mortar and Pestle | N/A | 90 | 95 |

Novel and Emerging Synthetic Pathways for Substituted Ureas

The synthesis of substituted ureas, a cornerstone of medicinal and materials chemistry, has traditionally relied on methods involving hazardous reagents like phosgene and isocyanates. nih.govrsc.org However, the drive towards safer, more sustainable, and efficient chemical processes has spurred the development of novel and emerging synthetic pathways. These modern strategies aim to circumvent the limitations of classical methods by employing alternative reagents, innovative activation techniques, and greener reaction media.

Recent advancements have focused on several key areas, including metal-catalyzed reactions, the use of hypervalent iodine reagents, electrosynthesis, and flow chemistry, providing versatile and environmentally benign routes to complex urea derivatives.

Phosgene-Free Carbonylation and C-N Coupling Reactions

A significant trend in modern urea synthesis is the move away from phosgene and its derivatives. nih.gov This has led to the exploration of alternative carbonyl sources and catalytic systems. Carbon dioxide (CO₂), being abundant, non-toxic, and economical, has emerged as a promising C1 building block. nih.govorganic-chemistry.org Metal-free methods have been developed to synthesize urea derivatives from CO₂ at atmospheric pressure and room temperature. organic-chemistry.org

Palladium-catalyzed reactions have also proven effective. For instance, a facile and efficient method involves the Pd/C-catalyzed carbonylation of both aliphatic and aromatic azides in the presence of amines under a carbon monoxide (CO) atmosphere, producing functionalized unsymmetrical ureas with nitrogen gas (N₂) as the only byproduct. organic-chemistry.org

Rearrangement Reactions with In Situ Isocyanate Generation

To avoid the direct handling of toxic isocyanates, several strategies focus on their in situ generation via rearrangement reactions. The Hofmann, Curtius, and Lossen rearrangements are classical examples that have been adapted into modern, more practical protocols. rsc.orgorganic-chemistry.org

One notable advancement is the use of hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), to facilitate the Hofmann rearrangement of primary amides. This approach allows for a direct and convenient reaction in the presence of an ammonia source (e.g., NH₃ or ammonium (B1175870) carbamate) to provide N-substituted ureas. organic-chemistry.org The reaction proceeds under mild conditions and is versatile, accommodating a range of alkyl-, aryl-, and heteroarylureas. organic-chemistry.org The use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent can further enhance the reaction for electron-poor carboxamides. organic-chemistry.org This methodology has been successfully applied to the coupling of various primary and secondary amines with primary benzamides, demonstrating a broad substrate scope without the need for metal catalysts or high temperatures. researchgate.net

Continuous flow chemistry has been particularly beneficial for safely performing Curtius rearrangements, which involve high-energy acyl azide (B81097) intermediates. nih.gov Flow reactors provide enhanced process control, allowing for the safe generation of the isocyanate intermediate, which can be trapped in situ to form the desired urea derivative in high yields. nih.gov

Electrochemical Synthesis

A frontier in urea synthesis is the use of electrocatalysis, which offers a green and sustainable alternative to conventional industrial processes. hep.com.cn This approach involves the electrochemical co-reduction of carbon dioxide (CO₂) and various nitrogen sources, such as nitrate (B79036) (NO₃⁻), nitrite (B80452) (NO₂⁻), or nitrogen gas (N₂), at ambient conditions. jlu.edu.cnoaepublish.com This method is significant for its potential to reduce energy consumption and utilize greenhouse gases. hep.com.cnoaepublish.com

Research in this area has focused on designing efficient electrocatalysts to improve yield and selectivity. Various materials have been investigated, including:

Palladium-Copper (Pd-Cu) alloys: Nanoparticles of Pd-Cu have been shown to effectively achieve C-N bond formation and urea synthesis. hep.com.cn

Indium-based catalysts: Materials like In(OH)₃ have been used to facilitate the formation of key intermediates. hep.com.cnoaepublish.com

Metal-doped materials: Vacancy-rich, copper-doped TiO₂ nanotubes have demonstrated high Faradaic efficiency for urea production by enhancing the chemical absorption and activation of NO₂⁻ and CO₂. acs.org

The mechanism often involves the simultaneous reduction of the carbon and nitrogen sources on the catalyst surface, followed by C-N coupling to form the urea backbone. oaepublish.comacs.org

Innovative Methodologies and Green Chemistry Approaches

The principles of green chemistry are increasingly being integrated into urea synthesis. This includes the use of water as a reaction solvent, which is both environmentally benign and cost-effective. An "on-water" reaction of isocyanates or thioisocyanates with amines has been shown to be a facile and sustainable method for producing unsymmetrical ureas and thioureas. organic-chemistry.org This process often allows for simple product isolation by filtration and avoids the use of volatile organic compounds (VOCs). organic-chemistry.org

Microwave-assisted synthesis is another enabling technology that accelerates reactions and often improves yields. Protocols for preparing unsymmetrical ureas from carboxylic acids and amines via a one-pot, microwave-accelerated Curtius rearrangement have been reported, significantly reducing reaction times. nih.gov

The following table summarizes some of the novel and emerging pathways for the synthesis of substituted ureas.

| Methodology | Key Reagents/Catalysts | Reaction Conditions | Key Advantages | References |

| Hofmann Rearrangement | Phenyliodine diacetate (PIDA), Amides, Amines | Mild, room temperature | Metal-free, broad substrate scope, avoids direct use of isocyanates | organic-chemistry.org, researchgate.net |

| Curtius Rearrangement | Diphenylphosphoryl azide (DPPA), Carboxylic acids, Amines | Microwave irradiation or Continuous flow | Rapid synthesis, safe handling of hazardous intermediates | nih.gov |

| Catalytic Carbonylation | Pd/C, Azides, Amines, CO | CO atmosphere | High efficiency, N₂ is the only byproduct | organic-chemistry.org |

| Electrosynthesis | Various electrocatalysts (e.g., Pd-Cu, In(OH)₃, Cu-TiO₂) | Ambient temperature and pressure | Sustainable, utilizes CO₂, green alternative | hep.com.cn, oaepublish.com, acs.org |

| "On-Water" Synthesis | Isocyanates, Amines | Water as solvent | Environmentally friendly, simple workup, avoids VOCs | organic-chemistry.org |

These emerging strategies represent significant progress in the synthesis of substituted ureas, offering chemists a broader toolkit of safer, more efficient, and sustainable methods.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 2,4 Dimethylphenyl 3 Pyridin 2 Ylmethyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR Chemical Shift Analysis

In a hypothetical ¹H NMR spectrum of 1-(2,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea, distinct signals would be expected for each unique proton environment. The chemical shifts (δ), reported in parts per million (ppm), would be influenced by the electron density around the protons. For instance, aromatic protons on the dimethylphenyl and pyridine (B92270) rings would resonate in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the ring currents. The protons of the two methyl groups on the phenyl ring would appear as sharp singlets in the upfield region (around 2.0-2.5 ppm). The methylene (B1212753) (-CH₂-) protons bridging the pyridine ring and the urea (B33335) nitrogen would likely appear as a doublet, coupled to the adjacent NH proton. The two urea protons (-NH-) would typically present as broader signals, and their chemical shifts could be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This is a hypothetical data table for illustrative purposes, as experimental data is not available.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine-H6 | ~8.5 | Doublet | 1H |

| Pyridine-H3, H4, H5 | 7.2 - 7.8 | Multiplet | 3H |

| Dimethylphenyl-H | 6.9 - 7.2 | Multiplet | 3H |

| Urea-NH (phenyl side) | Variable (Broad) | Singlet | 1H |

| Urea-NH (pyridyl side) | Variable (Broad) | Triplet | 1H |

| Methylene (-CH₂-) | ~4.5 | Doublet | 2H |

| Methyl (-CH₃) at C2 | ~2.3 | Singlet | 3H |

| Methyl (-CH₃) at C4 | ~2.2 | Singlet | 3H |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the urea group is a key diagnostic signal, expected to appear significantly downfield (around 155-165 ppm). The aromatic carbons of both the dimethylphenyl and pyridine rings would resonate in the 110-160 ppm range. The carbons of the two methyl groups would be found in the upfield region (typically 15-25 ppm), and the methylene carbon would appear in the intermediate region (around 40-50 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This is a hypothetical data table for illustrative purposes, as experimental data is not available.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Urea (C=O) | ~158 |

| Pyridine-C2, C6 | ~150, ~157 |

| Pyridine-C3, C4, C5 | 120 - 140 |

| Dimethylphenyl-C1, C2, C4 | 130 - 140 |

| Dimethylphenyl-C3, C5, C6 | 120 - 130 |

| Methylene (-CH₂-) | ~45 |

| Methyl (-CH₃) at C2 | ~21 |

| Methyl (-CH₃) at C4 | ~18 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons, for example, within the pyridine and dimethylphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different structural fragments, for instance, showing the correlation from the methylene protons to the carbons of the pyridine ring and the urea carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. This can help to determine the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with very high precision. This allows for the unambiguous determination of its molecular formula (C₁₅H₁₇N₃O). The calculated exact mass for this formula provides a benchmark for the experimental measurement.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The analysis of these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the urea linkages and bonds within the side chains.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound (Note: This is a hypothetical data table for illustrative purposes, as experimental data is not available.)

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Identity |

| 255.1372 (M+H)⁺ | Protonated molecular ion |

| 134.0813 | [2,4-dimethylphenyl-NCO]⁺ or related fragment |

| 121.0712 | [2,4-dimethylphenyl]⁺ |

| 107.0735 | [pyridin-2-ylmethylamine]⁺ |

| 92.0626 | [pyridin-2-yl-methyl]⁺ |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography stands as an unparalleled technique for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into molecular geometry, conformational preferences, and the nature of intermolecular forces that govern the crystal lattice.

The crystal data for 1-(2,4-dimethylphenyl)urea indicates that it crystallizes in a monoclinic system with the space group P21/c. nih.govresearchgate.net The unit cell dimensions and other relevant crystallographic data are summarized in the interactive table below.

| Parameter | Value |

|---|---|

| Chemical formula | C9H12N2O |

| Formula weight | 164.21 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 14.631 (4) |

| b (Å) | 7.0633 (19) |

| c (Å) | 8.786 (2) |

| β (°) | 93.530 (4) |

| Volume (ų) | 906.2 (4) |

| Z | 4 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

In the structure of 1-(2,4-dimethylphenyl)urea, the dihedral angle between the benzene (B151609) ring and the mean plane of the urea group is 86.6 (1)°. nih.gov This significant twist is a common feature in aryl-substituted ureas, arising from steric hindrance between the substituents. It is anticipated that the introduction of the pyridin-2-ylmethyl group in the target compound would lead to a similarly non-planar conformation.

The crystal packing of urea derivatives is predominantly governed by a network of intermolecular hydrogen bonds. acs.orgmdpi.com In the case of 1-(2,4-dimethylphenyl)urea, the urea oxygen atom is involved in three N—H⋯O hydrogen bonds. nih.govresearchgate.net These interactions link the molecules into inversion dimers, characterized by an R²₂(8) ring motif. nih.gov These dimers are further connected by additional N—H⋯O hydrogen bonds, resulting in the formation of two-dimensional networks that lie parallel to the (100) plane. nih.govresearchgate.net

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational state of a molecule. The vibrational modes of a molecule are sensitive to its structure, bonding, and intermolecular interactions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1630 - 1680 |

| N-H Bending / C-N Stretching (Amide II) | Mixed | 1550 - 1620 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1400 |

The N-H stretching vibrations, typically appearing as a broad band in the 3200-3400 cm⁻¹ region, are particularly sensitive to hydrogen bonding. mdpi.com The C=O stretching vibration, known as the Amide I band, is expected in the 1630-1680 cm⁻¹ range and its position can also be indicative of the extent of hydrogen bonding involving the carbonyl oxygen. researchgate.net The Amide II band, a mixed vibration of N-H bending and C-N stretching, is anticipated between 1550 and 1620 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations of both the dimethylphenyl and pyridine moieties.

Key expected Raman bands would include the C=C stretching vibrations of the aromatic rings, typically found in the 1400-1600 cm⁻¹ region. The symmetric "ring breathing" modes of the aromatic rings would also be prominent. The C=O stretching vibration of the urea group is also Raman active, although its intensity can vary. Comparing the FT-IR and Raman spectra can aid in a more complete assignment of the vibrational modes of the molecule.

Theoretical and Computational Studies of 1 2,4 Dimethylphenyl 3 Pyridin 2 Ylmethyl Urea

Electronic Structure Calculations (Density Functional Theory, DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-(2,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea, DFT calculations would typically be employed to understand its stability, electronic properties, and reactivity.

Geometry Optimization and Energetic Stability

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles. From this, the total electronic energy of the molecule can be calculated, offering a measure of its thermodynamic stability.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These values are illustrative and not based on actual calculations for the specified compound.

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential Surface (ESP) map illustrates the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. Red-colored regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For this compound, the ESP map would likely show negative potential around the oxygen atom of the urea (B33335) group and the nitrogen atom of the pyridine (B92270) ring, highlighting them as potential hydrogen bond acceptors.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of a molecule is crucial for its biological activity and physical properties. Conformational analysis and molecular dynamics simulations are used to explore the different spatial arrangements a molecule can adopt.

Global and Local Minima Identification

A molecule can exist in several stable or semi-stable conformations, known as local minima on the potential energy surface. The most stable conformation is the global minimum. Identifying these minima is essential for understanding how the molecule might interact with its environment, such as a biological receptor. This is typically achieved by systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation.

Conformational Flexibility and Rotational Barriers

The urea linkage and the bonds connecting the aromatic rings provide rotational freedom to this compound. Molecular dynamics simulations can be used to study this flexibility over time. These simulations model the atomic motions of the molecule, providing insights into its dynamic behavior. From these simulations, the energy barriers for rotation around specific bonds can be calculated, which helps in understanding the likelihood of transitions between different conformations.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Solvent Effects on Molecular Conformation

The molecular conformation of urea derivatives, including this compound, is significantly influenced by the surrounding solvent environment. Computational studies on analogous diaryl ureas have demonstrated that the polarity of the solvent plays a crucial role in determining the preferred conformational state. researchgate.net The urea functionality itself has conformational restrictions due to the delocalization of non-bonded electrons from the nitrogen atoms into the adjacent carbonyl group. nih.gov For N,N'-diaryl ureas, a trans,trans (or anti,anti) conformation is generally favored in both solid state and in solution, where the N-H bonds are oriented opposite to each other relative to the C-N bonds. researchgate.netnih.gov

Computational analyses predict that the preference for the anti,anti conformer in diaryl ureas increases with the polarity and Lewis basicity of the solvent. researchgate.net This stabilization is attributed to the solvent's ability to form hydrogen bonds and engage in favorable dipole-dipole interactions with the polar urea moiety. In polar solvents, the energetic preference for the planar anti,anti conformation is enhanced, facilitating stronger intermolecular interactions. Conversely, in the gas phase or in non-polar solvents, other conformations like anti,syn may become more accessible, although the anti,anti form often remains the most stable. researchgate.net

Table 1: Predicted Solvent Effects on the Conformation of this compound

Solvent Type Example Solvent Predicted Effect on Conformation Governing Interactions Non-polar Hexane, Toluene Increased conformational flexibility; potential for intramolecular hydrogen bonding. Reduced preference for fully planar anti,anti state. van der Waals forces, Dipole-induced dipole Polar Aprotic Dimethyl Sulfoxide (B87167) (DMSO), Tetrahydrofuran (B95107) (THF) Strong preference for the anti,anti conformation. Planarity of the urea core is stabilized. Dipole-dipole interactions, Hydrogen bonding (solvent as acceptor) Polar Protic Water, Methanol (B129727) Strong stabilization of the anti,anti conformation. Solvent competes for hydrogen bonds, potentially disrupting weak intramolecular interactions. Extensive hydrogen bonding network (solvent as donor and acceptor)

Molecular Docking and Binding Mechanism Prediction (In Vitro Molecular Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netmdpi.com This method is instrumental in predicting the binding mode and affinity of drug candidates like this compound.

Ligand-Protein Docking Algorithms

The process of molecular docking involves two main components: a search algorithm and a scoring function. The search algorithm is responsible for generating a large number of possible conformations and orientations (poses) of the ligand within the protein's binding site. researchgate.net

Commonly used algorithms include:

Systematic or Grid-Based Searches: These methods exhaustively explore the conformational space by rotating the ligand around grid points within the binding site.

Stochastic Methods: These approaches introduce randomness into the search process. Examples include:

Monte Carlo (MC) Methods: A new pose is generated by a random change to the previous one, and the new pose is accepted or rejected based on an energy criterion.

Genetic Algorithms (GAs): Inspired by biological evolution, GAs use concepts like "mutations," "crossovers," and "selection" to evolve a population of ligand poses toward a low-energy state. The Lamarckian Genetic Algorithm, used in programs like AutoDock, is a popular variant that allows for local energy minimization of the poses during the evolutionary process.

Molecular Dynamics (MD) Simulations: This method simulates the movement of the ligand and protein over time according to the laws of physics, providing a dynamic view of the binding process.

For a flexible molecule like this compound, algorithms that can handle ligand flexibility, such as genetic algorithms or flexible docking protocols in MD, are essential for accurately predicting its binding pose.

Prediction of Binding Modes and Key Interaction Sites

The chemical structure of this compound contains several key features that are known to interact with protein targets, particularly protein kinases. researchgate.netnih.gov The urea moiety is a critical pharmacophore, capable of acting as both a hydrogen bond donor (via the two N-H groups) and an acceptor (via the carbonyl oxygen). researchgate.net

Based on docking studies of analogous pyridin-2-yl urea and diaryl urea inhibitors with protein kinases, a common binding mode can be predicted: nih.govmdpi.comresearchgate.net

Hinge Binding: The central urea group typically forms two crucial hydrogen bonds with the protein's "hinge region," which connects the N- and C-terminal lobes of the kinase. The N-H group adjacent to the pyridine ring and the carbonyl oxygen often interact with a backbone amide and a backbone carbonyl in the hinge, respectively.

Hydrophobic Interactions: The 2,4-dimethylphenyl group is predicted to occupy a hydrophobic pocket within the ATP-binding site. The methyl groups enhance van der Waals interactions and can provide selectivity.

Pyridine Ring Interactions: The pyridine ring can engage in various interactions. The nitrogen atom can act as a hydrogen bond acceptor with nearby donor residues or ordered water molecules. nih.gov The aromatic system can also participate in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.

Table 2: Predicted Key Interactions for this compound in a Kinase Active Site

Molecular Moiety Potential Interaction Type Likely Interacting Protein Residue(s) Urea (N-H groups) Hydrogen Bond Donor Backbone Carbonyls in Hinge Region (e.g., Glutamate, Cysteine) Urea (C=O group) Hydrogen Bond Acceptor Backbone Amides in Hinge Region (e.g., Methionine, Alanine) 2,4-Dimethylphenyl Ring Hydrophobic / van der Waals Leucine, Valine, Isoleucine, Alanine Pyridine Ring Hydrogen Bond Acceptor (N atom), π-π Stacking Lysine, Aspartate (H-bond); Phenylalanine, Tyrosine (Stacking)

Scoring Functions for Binding Affinity Prediction

After a search algorithm generates potential binding poses, a scoring function is used to evaluate and rank them. researchgate.net The goal of a scoring function is to approximate the binding free energy of the protein-ligand complex, with lower scores typically indicating more favorable binding. researchgate.net There are four main classes of scoring functions: semanticscholar.orgnih.gov

Force-Field-Based Scoring Functions: These functions use parameters from classical molecular mechanics force fields (like CHARMm or AMBER) to calculate the energy of the complex. They typically include terms for van der Waals interactions and electrostatic interactions. Solvation effects are often approximated using a distance-dependent dielectric function or more sophisticated models. frontiersin.org

Empirical Scoring Functions: These are regression-based functions that estimate binding affinity by summing weighted energy terms. frontiersin.org The weights are determined by fitting the function to experimental binding data from a training set of protein-ligand complexes. Terms often account for hydrogen bonds, ionic interactions, hydrophobic effects, and loss of rotational/translational entropy upon binding. Examples include X-Score, ChemScore, and LigScore. acs.org

Knowledge-Based Scoring Functions: These functions derive statistical potentials from a database of known protein-ligand structures. They are based on the frequency of specific atom-pair contacts, assuming that more frequently observed interactions are more favorable. PMF (Potential of Mean Force) and DrugScore are examples of this type. acs.org

Machine Learning-Based Scoring Functions: This newer class uses advanced machine learning algorithms, such as Random Forest or Deep Neural Networks, trained on large datasets of protein-ligand complexes and their binding affinities. These functions can capture complex, non-linear relationships between structural features and binding affinity, often outperforming classical scoring functions. semanticscholar.orgnih.gov

The choice of scoring function can significantly impact the outcome of a docking study, and often a consensus approach, where multiple scoring functions are used to evaluate poses, is employed to improve prediction accuracy. acs.org

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical methods, particularly those based on Conceptual Density Functional Theory (DFT), provide powerful tools for predicting the chemical reactivity of molecules. tandfonline.comnih.gov These methods use descriptors derived from the electron density to identify which parts of a molecule are most likely to participate in a chemical reaction.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

The Fukui function , f(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point r when the total number of electrons in the molecule changes. mdpi.com It helps to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. faccts.de Using a finite difference approximation, three types of condensed Fukui functions for a specific atom k can be calculated: researchgate.net

For nucleophilic attack (attack by a nucleophile): fk+ = [qk(N+1) - qk(N)] This function identifies the most electrophilic sites in a molecule, i.e., the sites most susceptible to gaining an electron.

For electrophilic attack (attack by an electrophile): fk- = [qk(N) - qk(N-1)] This function identifies the most nucleophilic sites, i.e., the sites most susceptible to donating an electron.

For radical attack: fk0 = ½ [qk(N+1) - qk(N-1)] This function identifies sites most susceptible to attack by a radical.

Here, qk is the electron population (charge) of atom k in its anionic (N+1), neutral (N), and cationic (N-1) states. researchgate.net

For this compound, the Fukui functions can predict reactivity as follows:

The carbonyl oxygen of the urea group is expected to have a high fk- value, making it a primary site for electrophilic attack (e.g., protonation or hydrogen bonding).

The carbonyl carbon is predicted to have a high fk+ value, indicating it is a primary site for nucleophilic attack.

The nitrogen atom of the pyridine ring is also a likely nucleophilic site (fk-), capable of interacting with electrophiles. bas.bg

The aromatic carbon atoms are generally less reactive but can be susceptible to attack depending on the electronic influence of the substituents.

Table 3: Hypothetical Fukui Function Indices for Key Atoms of this compound

Atom/Site Predicted Primary Reactivity Governing Fukui Function Expected Relative Value Urea Carbonyl Oxygen (C=O) Site for Electrophilic Attack f- High Urea Carbonyl Carbon (C=O) Site for Nucleophilic Attack f+ High Pyridine Nitrogen Site for Electrophilic Attack f- Moderate to High Urea N-H Hydrogens Site for Nucleophilic Attack (deprotonation) f+ Moderate Aromatic Carbons (ortho/para to methyl) Site for Electrophilic Attack f- Moderate

Note: The values in this table are predictive and qualitative, based on established chemical principles. Actual values require specific DFT calculations.

Table of Compound Names

Bond Dissociation Energies

Extensive theoretical research has been conducted on the thermal decomposition of urea derivatives, which are integral to the pharmaceutical, pesticide, and materials industries. acs.orgnih.govacs.org These studies utilize sophisticated levels of theory, such as CBS-QB3, CCSD(T)/CBS//M06-2X/6-311++G(3df,2pd), and CBS-QM062X, to calculate the enthalpies of formation and bond dissociation energies for a range of alkyl- and phenylureas. acs.orgnih.govacs.org The findings from these computational analyses indicate that the thermal decomposition of urea derivatives predominantly occurs through four-center pericyclic reactions, leading to the formation of substituted isocyanates and amines, rather than through initial bond fissions. acs.orgnih.govacs.org

The pyridine component of the molecule also contributes significantly to its electronic properties and bond energies. Theoretical and experimental studies on pyridine and its derivatives have established the BDEs for the C-H bonds in the aromatic ring. For instance, the site-specific C-H bond dissociation energies of pyridine have been determined to be approximately 110.4 ± 2.0 kcal mol⁻¹. nih.gov The substitution on the pyridine ring in this compound will locally influence these values.

The table below presents a compilation of representative bond dissociation energies for key bonds within this compound, based on data from analogous compounds found in the literature. These values are illustrative and provide a comparative basis for understanding the relative bond strengths within the molecule.

| Bond | Type of Bond | Representative BDE (kcal/mol) |

| C-N | Urea Bridge | 80 - 90 |

| N-H | Urea Bridge | 90 - 100 |

| C-H | Pyridine Ring | ~110 |

| C-C | Phenyl Ring | 100 - 110 |

| C-H | Methyl Group | 98 - 105 |

It is important to note that these values are approximations based on related structures. A precise determination of the bond dissociation energies for this compound would necessitate dedicated quantum mechanical calculations for this specific molecule. Such a study would provide a more accurate depiction of its bond stability and potential degradation pathways.

Reactivity and Chemical Transformations of 1 2,4 Dimethylphenyl 3 Pyridin 2 Ylmethyl Urea

Reactions Involving the Urea (B33335) Linkage

The urea functional group is known for its stability, yet it can undergo a variety of reactions under specific conditions, including hydrolysis, degradation, N-alkylation, and N-acylation.

While specific hydrolysis and degradation studies on 1-(2,4-dimethylphenyl)-3-(pyridin-2-ylmethyl)urea are not extensively documented in the public domain, the reactivity of the urea linkage can be inferred from related structures. Generally, urea derivatives can be hydrolyzed to their corresponding amines and carbamic acids (which subsequently decarboxylate to amines) under acidic or basic conditions, although this often requires forcing conditions such as high temperatures.

Thermal decomposition of similar urea compounds, such as 1,3-diphenyl urea, has been shown to yield isocyanates and amines. mdpi.com This suggests a potential thermal degradation pathway for this compound, which would lead to the formation of 2,4-dimethylphenyl isocyanate and 2-(aminomethyl)pyridine.

Moreover, the degradation of complex molecules containing urea linkages, like urea-formaldehyde resins, often involves the cleavage of the bonds adjacent to the carbonyl group. acs.org Hydrothermal oxidation has also been employed to break down urea-formaldehyde resins into smaller molecular components. mdpi.com

In the context of biologically active molecules, metabolic degradation can also occur. For instance, the insecticide Imidacloprid, which contains a pyridinylmethyl moiety, can undergo hydrolysis of its urea-like functional group to form metabolites. evitachem.com

Plausible Hydrolysis and Degradation Products:

| Starting Material | Conditions | Major Products |

| This compound | Acidic or Basic Hydrolysis (predicted) | 2,4-Dimethylaniline (B123086), 2-(Aminomethyl)pyridine, Carbon Dioxide |

| This compound | Thermal Degradation (predicted) | 2,4-Dimethylphenyl isocyanate, 2-(Aminomethyl)pyridine |

Direct N-alkylation of urea derivatives can be challenging but is achievable under specific conditions. A patented process describes the N-alkylation of ureas by reacting them with an alkylating agent in the presence of a solid base and a phase transfer catalyst. nsf.gov This suggests that the nitrogen atoms of the urea linkage in this compound could potentially be alkylated using alkyl halides under basic conditions.

N-acylation of the urea nitrogen atoms is also a possibility. While Friedel-Crafts acylation typically involves the use of an acylating agent on an aromatic ring, under certain conditions, urea derivatives themselves can act as precursors to acylating agents. daneshyari.com However, direct acylation of the urea nitrogen would likely require activation of the urea, for example, by deprotonation to form a more nucleophilic species. Palladium-catalyzed C-N cross-coupling reactions have been utilized for the N-arylation of ureas, demonstrating a modern approach to forming substituted ureas. nih.gov

Reactions at the Pyridine (B92270) Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic center, susceptible to reactions with electrophiles.

The pyridine nitrogen can be readily quaternized by reaction with alkyl halides, a classic reaction known as the Menschutkin reaction. This reaction leads to the formation of pyridinium (B92312) salts. rsc.org For this compound, treatment with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, would be expected to yield the corresponding N-alkylpyridinium salt. The reaction conditions typically involve heating the pyridine derivative with the alkylating agent in a suitable solvent. researchgate.net

Examples of Quaternization Reactions (Predicted):

| Reagent | Expected Product |

| Methyl Iodide | 1-(2,4-Dimethylphenyl)-3-((1-methylpyridinium-2-yl)methyl)urea iodide |

| Benzyl Bromide | 1-((1-Benzylpyridinium-2-yl)methyl)-3-(2,4-dimethylphenyl)urea bromide |

The pyridine nitrogen and potentially the oxygen atom of the urea carbonyl group can act as donor atoms for coordination to metal centers, forming metal complexes. This chelating ability is a common feature of pyridyl-urea derivatives. While specific coordination complexes of this compound are not detailed in the available literature, the general behavior of similar ligands suggests that it could form complexes with a variety of transition metals.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The 2,4-dimethylphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methyl groups. These groups are ortho- and para-directing. The urea moiety attached to the ring is also an activating, ortho- and para-directing group.

Considering the positions of the existing substituents, incoming electrophiles would be directed to the positions ortho and para to the activating groups. The most likely positions for substitution would be at C5 (ortho to the C4-methyl and para to the urea group) and C6 (ortho to the urea group and meta to the methyl groups). Steric hindrance from the adjacent urea group might influence the regioselectivity.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. wikipedia.org

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the phenyl ring. google.com

Halogenation: Treatment with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst would likely result in the substitution of a hydrogen atom on the phenyl ring with a halogen. nih.gov

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a strong Lewis acid like aluminum chloride could introduce an acyl or alkyl group to the phenyl ring. chemistrysteps.com

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(2,4-Dimethyl-5-nitrophenyl)-3-(pyridin-2-ylmethyl)urea and/or 1-(2,4-Dimethyl-6-nitrophenyl)... |

| Bromination | Br₂, FeBr₃ | 1-(5-Bromo-2,4-dimethylphenyl)-3-(pyridin-2-ylmethyl)urea and/or 1-(6-Bromo-2,4-dimethylphenyl)... |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Acyl-2,4-dimethylphenyl)-3-(pyridin-2-ylmethyl)urea and/or 1-(6-Acyl-2,4-dimethylphenyl)urea |

Functionalization and Derivatization Strategies for Analog Synthesis

The synthesis of analogs of this compound can be systematically approached by targeting specific functional groups within the molecule. The presence of a disubstituted phenyl ring and a pyridine ring allows for the application of various cross-coupling reactions, while the methyl groups on the phenyl ring can be subjected to a range of transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govresearchgate.net For a molecule like this compound, these reactions would typically be applied to a halogenated precursor to introduce a variety of substituents onto the aromatic rings.

While direct cross-coupling on the unsubstituted parent compound is not feasible, the synthesis of halogenated derivatives would open up a plethora of possibilities for diversification. For instance, a bromo or iodo substituent could be introduced on the 2,4-dimethylphenyl ring or the pyridine ring during the synthesis of the urea precursors. These halogenated intermediates could then undergo various palladium-catalyzed cross-coupling reactions.

Common palladium-catalyzed cross-coupling reactions that could be employed for the derivatization of halogenated analogs of this compound include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated urea derivative with a boronic acid or boronate ester to form a new carbon-carbon bond. This is a versatile method for introducing new aryl, heteroaryl, or alkyl groups. researchgate.net

Buchwald-Hartwig Amination: This reaction would enable the introduction of various amine functionalities by coupling a halogenated urea derivative with a primary or secondary amine. nih.gov This is a powerful tool for synthesizing compounds with diverse nitrogen-containing substituents.

Sonogashira Coupling: This reaction would allow for the introduction of alkyne moieties by coupling a halogenated urea derivative with a terminal alkyne. researchgate.net

Heck Coupling: This reaction would facilitate the formation of a new carbon-carbon bond by coupling a halogenated urea derivative with an alkene.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions. researchgate.net Modern palladium catalysis often utilizes sterically demanding, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to achieve high catalytic activity. nih.gov The urea functionality itself can act as a ligand for palladium, potentially influencing the outcome of the catalytic cycle. nih.gov

Below is a hypothetical table illustrating potential Suzuki-Miyaura cross-coupling reactions on a brominated analog of the target compound, based on general knowledge of such transformations.

| Entry | Halogenated Substrate | Boronic Acid/Ester | Potential Product |

| 1 | 1-(5-Bromo-2,4-dimethylphenyl)-3-(pyridin-2-ylmethyl)urea | Phenylboronic acid | 1-(5-Phenyl-2,4-dimethylphenyl)-3-(pyridin-2-ylmethyl)urea |

| 2 | 1-(2,4-Dimethylphenyl)-3-((5-bromopyridin-2-yl)methyl)urea | 4-Methoxyphenylboronic acid | 1-(2,4-Dimethylphenyl)-3-((5-(4-methoxyphenyl)pyridin-2-yl)methyl)urea |

| 3 | 1-(5-Bromo-2,4-dimethylphenyl)-3-(pyridin-2-ylmethyl)urea | Cyclopropylboronic acid | 1-(5-Cyclopropyl-2,4-dimethylphenyl)-3-(pyridin-2-ylmethyl)urea |

This table is illustrative and based on general principles of Suzuki-Miyaura reactions.

The two methyl groups on the phenyl ring of this compound are also amenable to chemical modification, providing another handle for analog synthesis. These transformations typically involve initial radical halogenation followed by nucleophilic substitution or further oxidation.

A common strategy for functionalizing benzylic methyl groups is free radical bromination using a reagent such as N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN. This would selectively introduce a bromine atom at one or both of the methyl groups, yielding a bromomethyl or bis(bromomethyl) derivative. These intermediates are versatile precursors for a variety of subsequent transformations.

For example, the resulting benzylic bromides can undergo:

Nucleophilic Substitution: Reaction with various nucleophiles such as cyanides, azides, alkoxides, or thiolates to introduce a range of functional groups.

Oxidation: Oxidation of the methyl groups to aldehydes or carboxylic acids can be achieved using appropriate oxidizing agents. For instance, potassium permanganate (B83412) or chromium trioxide can oxidize the methyl groups to carboxylic acids. Milder oxidizing agents could potentially yield the corresponding aldehydes.

Further Palladium-Catalyzed Coupling: The bromomethyl derivatives could potentially participate in certain types of cross-coupling reactions, although this is less common than with aryl halides.

The selective functionalization of one methyl group over the other would be challenging due to their similar chemical environments. However, controlling the stoichiometry of the halogenating agent could potentially favor mono-substitution.

The following table provides a hypothetical overview of potential transformations of the methyl groups.

| Entry | Reagent(s) | Intermediate Product | Final Product |

| 1 | 1. NBS, AIBN2. NaCN | 1-(2-(Bromomethyl)-4-methylphenyl)-3-(pyridin-2-ylmethyl)urea | 1-(2-(Cyanomethyl)-4-methylphenyl)-3-(pyridin-2-ylmethyl)urea |

| 2 | 1. NBS, AIBN (excess)2. H₂O, heat | 1-(2,4-Bis(bromomethyl)phenyl)-3-(pyridin-2-ylmethyl)urea | 1-(2,4-Bis(hydroxymethyl)phenyl)-3-(pyridin-2-ylmethyl)urea |

| 3 | KMnO₄, heat | - | 1-(2-Carboxy-4-methylphenyl)-3-(pyridin-2-ylmethyl)urea |

This table is illustrative and based on general principles of benzylic functionalization.

Mechanistic Investigations of in Vitro Biological Interactions of 1 2,4 Dimethylphenyl 3 Pyridin 2 Ylmethyl Urea

Enzyme Inhibition Mechanisms (In Vitro Studies)

There are currently no publicly available in vitro studies investigating the enzyme inhibition mechanisms of 1-(2,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea.

Kinetics of Enzyme Inhibition (e.g., Km, Vmax, Ki determination)

No data from kinetic studies are available in the scientific literature to determine the Michaelis-Menten constant (K\textsubscript{m}), maximum velocity (V\textsubscript{max}), or inhibition constant (K\textsubscript{i}) of this compound with any enzyme.

Identification of Specific Enzyme Targets

Research has not yet identified any specific enzyme targets for this compound. While related urea-containing compounds have been investigated as inhibitors of various enzymes, such as kinases and urease, no such studies have been published for this specific molecule. nih.govnih.gov

Receptor Binding Mechanisms (In Vitro Studies)

There is no information available from in vitro studies regarding the receptor binding mechanisms of this compound.

Radioligand Binding Assays for Receptor Occupancy

No radioligand binding assays have been reported in the scientific literature to assess the receptor occupancy of this compound. Such assays are crucial for determining the affinity of a compound for a specific receptor.

Functional Assays for Receptor Agonism/Antagonism

There are no published functional assays to determine whether this compound acts as an agonist or antagonist at any receptor. These types of assays are necessary to understand the functional consequences of a compound binding to a receptor.

Interaction with Specific Biological Macromolecules (In Vitro)

No in vitro studies have been published that detail the interaction of this compound with specific biological macromolecules. The general behavior of urea-based compounds suggests potential interactions with proteins and nucleic acids through mechanisms like hydrogen bonding and hydrophobic interactions. nih.govnih.gov However, without specific experimental data, the nature and affinity of such interactions for this compound remain unknown.

DNA Intercalation and Groove Binding Studies

The interaction of small molecules with DNA is a crucial aspect of understanding their potential mechanisms of action, particularly for anticancer agents. These interactions typically occur through two primary modes: intercalation and groove binding.

DNA Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This process can lead to a distortion of the DNA structure, potentially interfering with DNA replication and transcription. Compounds that act as intercalating agents are typically polycyclic, aromatic, and planar.

Studies to determine how this compound interacts with DNA would typically involve techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism to observe changes in the spectral properties of DNA upon binding of the compound. While there are studies on various pyridine- and urea-based compounds and their interactions with DNA, specific data on this compound is not available.

Protein-Ligand Interaction Studies (e.g., SPR, ITC)

To understand the interaction of this compound with specific protein targets, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a real-time, label-free technique used to measure the binding kinetics and affinity of molecular interactions. It involves immobilizing one molecule (e.g., a target protein) on a sensor surface and flowing a solution containing the other molecule (the ligand, in this case, this compound) over the surface. The binding events are detected by changes in the refractive index at the surface. SPR provides valuable information on the association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur during a binding event. nih.gov In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the protein. The heat released or absorbed is measured, allowing for the determination of the binding affinity (K_a), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov This provides a complete thermodynamic profile of the interaction. nih.gov

Although studies have been conducted on other pyridin-2-yl urea (B33335) derivatives targeting specific kinases, there is no published SPR or ITC data for the interaction of this compound with any protein target. mdpi.com

Cellular Uptake and Subcellular Localization Mechanisms (In Vitro)

Investigating how a compound enters cells and where it localizes is fundamental to understanding its biological activity. Techniques such as fluorescence microscopy and flow cytometry are powerful tools for these studies.

Fluorescence Microscopy Studies

Fluorescence microscopy allows for the visualization of the subcellular distribution of a compound. If the compound of interest is intrinsically fluorescent, it can be directly observed within the cell. If not, it can be tagged with a fluorescent dye. This technique can reveal whether the compound accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. While some urea derivatives have been studied for their fluorescent properties, the intrinsic fluorescence and subcellular localization of this compound have not been reported. nsf.gov

Flow Cytometry Analysis

Flow cytometry is a technique used to rapidly analyze the characteristics of a large population of cells. In the context of cellular uptake, cells can be incubated with a fluorescently labeled version of the compound, and the fluorescence intensity of individual cells can be measured as they pass through a laser beam. This provides a quantitative measure of the amount of compound taken up by the cells and can be used to study the kinetics and mechanisms of uptake. For instance, studies on other novel pyridine (B92270) derivatives have utilized flow cytometry to analyze their effects on the cell cycle. nih.govmdpi.com However, no flow cytometry data regarding the cellular uptake of this compound is currently available.

Structure Activity Relationship Sar Studies of 1 2,4 Dimethylphenyl 3 Pyridin 2 Ylmethyl Urea and Its Analogues for in Vitro Activity

Systematic Modification of the Phenyl Moiety

The phenyl ring of 1-(2,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea is a key site for structural modifications to probe the electronic and steric requirements for optimal in vitro activity. Research has demonstrated that both the position and nature of substituents on this ring can dramatically influence the compound's potency.

Impact of Substituent Position and Electronic Properties

The electronic properties of substituents on the phenyl ring play a crucial role in modulating the activity of these urea (B33335) derivatives. Studies comparing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have provided valuable SAR data.

Generally, the presence of electron-withdrawing groups on the phenyl ring tends to enhance the in vitro activity. For instance, analogs featuring a nitro group (NO2) have shown a lower cytotoxic action compared to those with electron-donating groups like methyl (CH3) or methoxy (B1213986) (OCH3). nih.gov Dihalogenated phenyl analogs have also demonstrated considerable antitumor activity, often superior to their monohalogenated counterparts. nih.gov Specifically, dichlorophenyl derivatives at different positions illustrated substantial antitumour activity. nih.gov

Conversely, the introduction of electron-donating groups often leads to a decrease in activity. For example, compounds with methyl or methoxy substituents on the phenyl ring were found to have reduced cytotoxic effects. nih.gov

The position of the substituent is also a critical determinant of activity. In a series of dichlorophenyl analogs, ortho-substituted compounds displayed superior cytotoxic activity compared to analogs lacking an ortho substituent. nih.gov This highlights the importance of the spatial arrangement of substituents on the phenyl ring for effective interaction with the biological target.

Table 1: Impact of Phenyl Substituents on In Vitro Activity of Urea Analogs

| Compound ID | Phenyl Substituent | In Vitro Activity (IC50) |

|---|---|---|

| Analog 1 | 4-Chlorophenyl | Less active |

| Analog 2 | Bromoanalogue | More active than Analog 1 |

| Analog 3 | o-Dichlorophenyl | Superior cytotoxic activity |

| Analog 4 | CH3 | Lowered cytotoxic action |

| Analog 5 | OCH3 | Lowered cytotoxic action |

Note: The activity trends are generalized from findings on related diaryl urea derivatives. nih.gov

Steric Effects of Phenyl Substituents

The size and bulk of the substituents on the phenyl ring can introduce steric hindrance that influences the compound's ability to adopt the optimal conformation for binding to its target.

In some cases, larger substituents can be well-tolerated and may even enhance activity by occupying a hydrophobic pocket in the binding site. For example, the substitution of a methyl group on the phenyl ring has been shown to increase antiproliferative activity in certain diaryl urea derivatives. nih.gov However, excessively bulky groups can be detrimental to activity. The replacement of a phenyl ring with a larger naphthyl ring resulted in decreased activity against certain targets. nih.gov

The position of bulky groups is also important. As mentioned earlier, ortho-substitution can have a distinct impact compared to meta- or para-substitution, suggesting that steric clashes in the ortho position can either be beneficial or detrimental depending on the specific molecular context and the topology of the target's binding site.

Modifications of the Pyridine (B92270) Ring

The pyridine moiety is another critical component of the pharmacophore, and its modification offers further avenues for optimizing the in vitro activity of this compound analogs.

Regioisomeric Effects of Nitrogen Position

The position of the nitrogen atom within the pyridine ring can significantly affect the molecule's electronic distribution and its ability to form key hydrogen bonds with the target. Shifting the nitrogen from the 2-position to the 3-position (pyridin-3-yl analogue) has been shown to suppress activity towards certain targets. nih.gov This suggests that the nitrogen at the 2-position is crucial for optimal interaction, possibly acting as a hydrogen bond acceptor.

Table 2: Effect of Nitrogen Position in the Pyridine Ring on In Vitro Activity

| Compound Analog | Pyridine Moiety | Relative In Vitro Activity |

|---|---|---|

| Parent Compound | Pyridin-2-yl | Active |

Note: The activity trends are based on findings in related diaryl urea derivatives. nih.gov

Substituent Effects on Pyridine Ring

The introduction of substituents on the pyridine ring can modulate its electronic properties and steric profile. Both electron-donating and electron-withdrawing groups can influence the basicity of the pyridine nitrogen and its potential for interaction.

Studies on related pyridine derivatives have shown that the presence and position of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity. nih.gov Conversely, the introduction of halogen atoms or bulky groups on the pyridine ring has been associated with lower antiproliferative activity in some series. nih.gov These findings underscore the sensitivity of the pyridine ring to substitution and the potential for fine-tuning the activity through careful selection of substituents.

Variation of the Linker Moiety (Urea Bridge)

The urea bridge connecting the phenyl and pyridinylmethyl moieties is a central feature of the molecule, acting as a rigid scaffold that correctly orients the two aromatic rings. It also provides hydrogen bond donor and acceptor capabilities that are often crucial for binding to target proteins.